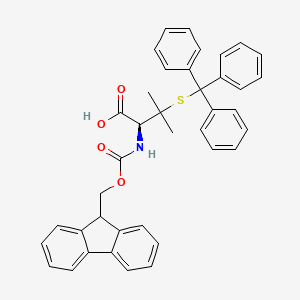

Fmoc-D-Pen(Trt)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMGAINOILNJR-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670200 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201532-01-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-D-Pen(Trt)-OH (CAS: 201532-01-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative with the CAS number 201532-01-6. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with specific functionalities and enhanced stability.[1] This compound incorporates D-penicillamine (Pen), a β,β-dimethyl cysteine analog, which introduces steric hindrance that can rigidify disulfide bonds in the final peptide structure.[1] Its key features are the two protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. This dual-protection strategy is central to its utility, allowing for orthogonal deprotection and sequential peptide chain elongation.[1][2] this compound is particularly valuable in the synthesis of bioactive peptides and pharmaceuticals, including δ-opioid receptor selective ligands.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthesis protocols.

| Property | Value | References |

| CAS Number | 201532-01-6 | |

| Molecular Formula | C₃₉H₃₅NO₄S | |

| Molecular Weight | 613.76 - 613.8 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | ~84-93 °C | |

| Density | ~1.2 g/cm³ | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Sparingly soluble in water. | |

| Optical Rotation | [a]D20 = -32 ± 2º (c=1 in MeOH) | |

| Storage Temperature | 0-8°C; -20°C (short-term); -80°C (long-term) |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from D-penicillamine, involving the sequential protection of the amino and thiol groups.

-

Amino Group Protection : D-penicillamine is reacted with Fmoc-Cl in the presence of a base like sodium carbonate to yield Fmoc-D-Pen-OH.

-

Thiol Group Protection : The resulting compound is then treated with trityl chloride (Trt-Cl) in a solvent such as dichloromethane (DCM) with a base like triethylamine (B128534) to introduce the Trt group, yielding the final product, this compound.

Caption: Synthesis pathway of this compound.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The success of this method relies on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions.

-

Fmoc Group (Base-Labile) : Protects the α-amino group. It is stable to acid but is removed by a mild base, typically a solution of piperidine (B6355638) in DMF.

-

Trt Group (Acid-Labile) : Protects the thiol side chain of the penicillamine (B1679230) residue. It is stable to the basic conditions used for Fmoc removal but is cleaved by acids, such as trifluoroacetic acid (TFA), during the final cleavage step.

This orthogonality ensures that the peptide backbone can be elongated sequentially without premature deprotection of the side chain.

Caption: General workflow of the Fmoc-SPPS cycle.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual or automated SPPS on a 0.1 mmol scale.

Materials and Reagents

| Reagent | Purpose |

| Rink Amide or 2-Chlorotrityl Resin | Solid support |

| This compound & other Fmoc-AAs | Building blocks |

| N,N-Dimethylformamide (DMF) | Primary solvent |

| Dichloromethane (DCM) | Solvent for washing and swelling |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection agent |

| HATU / HBTU | Coupling (activating) reagent |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |

| Cleavage Cocktail (e.g., Reagent K: TFA/TIS/H₂O/EDT) | Final cleavage and Trt deprotection |

| Diethyl Ether (cold) | Peptide precipitation |

Resin Swelling

-

Transfer the appropriate amount of resin to a reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.

-

Drain the DMF.

Fmoc Group Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the next coupling step.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Caption: Fmoc deprotection reaction scheme.

Coupling of this compound

Efficient incorporation requires pre-activation of the amino acid.

-

In a separate vial, dissolve this compound (e.g., 4 equivalents) and a coupling reagent like HATU (e.g., 3.9 equivalents) in DMF.

-

Add a base such as DIPEA (e.g., 8 equivalents) to the activation solution and vortex for 1-2 minutes.

-

Add the activation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Cleavage and Final Deprotection

This final step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Trt group.

-

Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a fresh cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow due to the release of the trityl cation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

The crude peptide can then be purified via reverse-phase HPLC.

Caption: Workflow for peptide cleavage and deprotection.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable reagent in several areas:

-

Drug Development : It is used to synthesize peptide-based therapeutic agents. The D-configuration can enhance stability against enzymatic degradation, and the penicillamine structure can confer specific receptor interactions.

-

Cyclic Peptides : The penicillamine residue is used to create sterically hindered disulfide bridges in cyclic peptides, which can improve stability, cell permeability, and resistance to enzymatic breakdown.

-

Protein Engineering : The compound is used to synthesize specific peptide sequences that can be incorporated into larger proteins to study structure-function relationships.

-

Analgesic Peptides : Research has shown that substituting cysteine with penicillamine in certain conotoxins can dramatically increase their potency and selectivity as analgesics acting through non-opioid mechanisms.

References

Fmoc-D-Pen(Trt)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the core features, experimental protocols, and key applications of the amino acid derivative, Fmoc-D-Pen(Trt)-OH.

Core Features of this compound

This compound, or N-α-Fmoc-S-trityl-D-penicillamine, is a protected amino acid derivative crucial for solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, allows for the strategic and selective synthesis of peptides with specific functionalities.[1] The D-configuration is particularly important for creating peptides that can target chiral receptors, such as opioid receptors.[1]

The penicillamine (B1679230) backbone, a β,β-dimethyl cysteine analog, introduces steric hindrance that helps to rigidify disulfide bonds in the resulting peptides.[1] This increased conformational stability can lead to enhanced receptor affinity and metabolic stability, which are desirable properties in drug development. Peptides containing penicillamine have shown a five-fold higher affinity for δ-opioid receptors compared to their linear cysteine counterparts.

Chemical Structure and Protective Groups

The chemical structure of this compound is characterized by two key protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino group of the D-penicillamine. It is typically removed using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF).

-

Trt (Trityl) group: This acid-labile group protects the thiol side chain of the D-penicillamine. The bulky trityl group effectively prevents oxidation and other unwanted side reactions of the sulfur atom during peptide synthesis. It is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).

The orthogonality of these protecting groups is fundamental to modern peptide synthesis, allowing for the selective deprotection and modification of the amino acid within the growing peptide chain.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₃₅NO₄S | |

| Molecular Weight | 613.78 g/mol | |

| CAS Number | 201532-01-6 | |

| Melting Point | ~418.8°C | |

| Density | 1.2 g/cm³ | |

| Optical Activity ([α]/D) | +33±2°, c = 1 in methanol | |

| Purity (HPLC) | ≥95.5% | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Requires heating (37°C) and sonication for dissolution in some solvents. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a stepwise protection strategy of the D-penicillamine amino acid.

Step 1: Amino Group Protection

-

React D-penicillamine with Fmoc-Cl in the presence of sodium carbonate at a pH of 8–9.

-

This reaction yields Fmoc-D-Pen-OH.

Step 2: Thiol Group Protection

-

Treat the resulting Fmoc-D-Pen-OH with trityl chloride (Trt-Cl).

-

The reaction is carried out in the presence of triethylamine (B128534) in a solvent such as dichloromethane (DCM).

-

This step introduces the Trt group, producing the final this compound product.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using standard Fmoc-based SPPS.

Materials and Reagents:

-

This compound

-

Appropriate solid support resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water)

-

Cold diethyl ether

Protocol:

-

Resin Swelling: Swell the solid support resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. The use of potent coupling reagents is recommended to overcome the steric hindrance of the Trt group. To minimize racemization, low-temperature coupling (0–4°C) and the use of HATU/HOAt activators are suggested.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for the recommended coupling time.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.

-

The solution will often turn yellow or orange due to the release of the trityl cation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Key Applications in Research and Drug Development

This compound is a valuable building block in several areas of scientific research:

-

Peptide Synthesis: It is widely used in SPPS to create peptides with specific sequences and functionalities.

-

Drug Development: Peptides synthesized using this compound can serve as therapeutic agents or as tools for drug discovery. For instance, it has been used to synthesize analogs of cyclic lanthionine (B1674491) enkephalin, which are selective ligands for the δ-opioid receptor.

-

Protein Engineering: The compound is used to synthesize peptides that can be incorporated into proteins to study structure-function relationships.

-

Enhanced Drug Delivery: It has been utilized in the synthesis of cell-penetrating peptides (CPPs) to facilitate the intracellular delivery of drugs like methotrexate, improving their efficacy against cancer cells while minimizing cytotoxicity.

-

Copper(I) Chelation: Tripodal derivatives synthesized from this compound have been shown to be effective copper(I) chelators.

Visualizing Workflows and Relationships

Logical Relationship of Protective Groups

Caption: Orthogonal protection and deprotection strategy for this compound.

Experimental Workflow for SPPS Incorporation

Caption: Step-by-step workflow for incorporating this compound in SPPS.

References

Solubility Profile of Fmoc-D-Pen(Trt)-OH: A Technical Guide for Researchers

Fmoc-D-Pen(Trt)-OH is a sterically hindered amino acid derivative crucial for the synthesis of complex peptides in pharmaceutical research and development. Its solubility in common laboratory solvents is a critical parameter for efficient solid-phase peptide synthesis (SPPS), ensuring homogenous reaction conditions and maximizing coupling efficiency. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data, qualitative assessments in various solvents, and a detailed experimental protocol for solubility determination.

Data Presentation: Solubility Summary

The solubility of this compound is influenced by its bulky fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, which contribute to its predominantly hydrophobic character. While quantitative data is not widely published, a summary of available information is presented below.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Special Conditions |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[1] | Soluble[2][3] | Requires heating to 37°C and sonication[1] |

| Dimethylformamide (DMF) | Polar Aprotic | Not available | Soluble[1] | Commonly used in SPPS for Fmoc-amino acids |

| Dichloromethane (DCM) | Chlorinated | Not available | Soluble | A common solvent for intermediates in peptide synthesis |

| Chloroform | Chlorinated | Not available | Soluble | - |

| Acetone | Ketone | Not available | Soluble | - |

| Ethyl Acetate | Ester | Not available | Soluble | - |

| Water | Protic | Not available | Sparingly soluble | - |

Note: For many Fmoc-protected amino acids, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N'-dimethylacetamide (DMAc) are also effective solvents for SPPS, suggesting good solubility. In cases where solubility in a single solvent is challenging, a mixture of solvents, such as 50:50 DMF:DMSO, can be employed.

Experimental Protocols: Determining Solubility

For solvents where quantitative data is unavailable, the following gravimetric method provides a reliable experimental protocol for its determination. This method is adapted from standard laboratory procedures for solubility assessment of protected amino acids.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., DMF, DCM)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer period, such as 48 hours, is preferable.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial containing the supernatant. This can be achieved in a drying oven at a temperature below the decomposition point of the compound or under high vacuum.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of supernatant collected

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Fmoc-D-Pen(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pen(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-penicillamine, is a critical protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique structure, featuring the D-enantiomer of penicillamine, provides peptides with resistance to enzymatic degradation, a crucial attribute for enhancing the in-vivo stability and therapeutic potential of peptide-based drugs. The bulky trityl (Trt) protecting group on the thiol side chain and the base-labile Fmoc group on the α-amino group allow for its seamless integration into standard Fmoc-based SPPS protocols. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, including detailed experimental protocols, data presentation, and workflow visualizations.

Synthesis Pathway

The manufacturing of this compound is a two-step synthetic process commencing with the commercially available amino acid, D-penicillamine. The first step involves the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The subsequent step is the protection of the thiol group on the side chain with a trityl (Trt) group.

Experimental Protocols

Step 1: Synthesis of N-α-Fmoc-D-penicillamine (Fmoc-D-Pen-OH)

This procedure outlines the protection of the amino group of D-penicillamine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Materials:

-

D-Penicillamine

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution: D-penicillamine is dissolved in a 10% aqueous solution of sodium carbonate at 0°C.

-

Addition of Fmoc-Cl: A solution of Fmoc-Cl in dioxane is added dropwise to the stirred solution of D-penicillamine over a period of 30-60 minutes, while maintaining the temperature at 0°C.

-

Reaction: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-Cl. The aqueous layer is then acidified to a pH of 2-3 with 1M HCl, resulting in the precipitation of the product.

-

Extraction: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude Fmoc-D-Pen-OH is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product.

Step 2: Synthesis of N-α-Fmoc-S-trityl-D-penicillamine (this compound)

This procedure details the protection of the thiol group of Fmoc-D-Pen-OH with a trityl group using trityl chloride (Trt-Cl).

Materials:

-

Fmoc-D-Pen-OH

-

Trityl chloride (Trt-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Fmoc-D-Pen-OH is dissolved in anhydrous DCM.

-

Addition of Base and Trt-Cl: Triethylamine or DIPEA is added to the solution, followed by the portion-wise addition of trityl chloride.

-

Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the addition of water.

-

Work-up: The organic layer is separated and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Data Presentation

While specific yields and purity levels can vary depending on the scale and specific reaction conditions, the following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 1 | Fmoc-D-Pen-OH | 85 - 95 | > 98 |

| 2 | This compound | 70 - 85 | > 99 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Quality Control and Characterization

The identity and purity of the intermediate and final products should be confirmed by various analytical techniques, including:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized molecules.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of peptide-based therapeutics. By following detailed and optimized protocols, researchers and manufacturers can produce this key building block with high yield and purity, ensuring the quality and efficacy of the final peptide products. The methodologies and data presented in this guide serve as a valuable resource for professionals in the field of peptide chemistry and drug development.

The Orthogonal Partnership: A Technical Guide to Fmoc and Trt Protecting Groups in Fmoc-D-Pen(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The amino acid derivative, Fmoc-D-Pen(Trt)-OH, offers a prime example of an effective orthogonal protection strategy, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and the acid-labile trityl (Trt) group for the thiol side chain of D-penicillamine. This technical guide delves into the distinct yet complementary roles of the Fmoc and Trt protecting groups in this compound, providing a comprehensive resource for researchers in peptide chemistry and drug development.

Core Principles: The Roles of Fmoc and Trt

This compound is a protected amino acid derivative widely utilized in SPPS.[1] The D-configuration is often critical for peptides targeting specific chiral receptors.[1] The penicillamine (B1679230) backbone, a β,β-dimethyl cysteine analog, introduces steric hindrance that can rigidify disulfide bonds in the final peptide structure.[1] The dual protection strategy is central to its utility:

-

The Fmoc Group (9-fluorenylmethyloxycarbonyl): This protecting group safeguards the α-amino group of the D-penicillamine. Its key characteristic is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This allows for the selective deprotection of the N-terminus, enabling the stepwise addition of the next amino acid in the peptide sequence without affecting the acid-labile side-chain protecting groups. The Fmoc group is stable to acidic conditions used for the cleavage of other protecting groups like Trt.

-

The Trt Group (Trityl): The bulky trityl group protects the reactive thiol (-SH) side chain of the penicillamine residue. This prevents unwanted side reactions, such as oxidation to form disulfide bridges, during the peptide synthesis cycles. The Trt group is highly sensitive to acidic conditions and is typically removed during the final cleavage of the peptide from the solid support using a cocktail containing trifluoroacetic acid (TFA). Its acid lability is orthogonal to the base-labile Fmoc group, which is the cornerstone of the Fmoc/tBu strategy in SPPS.

Quantitative Data Summary

The efficiency of peptide synthesis utilizing this compound is influenced by various factors including coupling reagents, reaction times, and cleavage cocktails. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value/Range | Conditions/Notes |

| Purity (Post-Purification) | >98% | Achieved through reverse-phase HPLC (C18 column) with acetonitrile/water gradients. |

| Monocyclic Peptide Yield | 55% | From the linear peptide precursor during disulfide bond formation. |

| Monocyclic Peptide Purity | 85% | Purity of the monocyclic peptide before final purification. |

| Fmoc Deprotection Time | 5-20 minutes | Using 20% piperidine in DMF at room temperature. |

| Trt Deprotection (Cleavage) | 2-4 hours | Using a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O). |

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of this compound into a peptide sequence.

Coupling of this compound

Due to the steric hindrance of the Trt group, a potent coupling reagent is recommended for efficient incorporation.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to resin loading), a coupling reagent such as HATU (3 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.

Fmoc Group Deprotection

This step is performed after each amino acid coupling cycle.

-

Reagent: Prepare a fresh solution of 20% (v/v) piperidine in DMF.

-

Procedure:

-

Add the 20% piperidine solution to the peptide-resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Trt Group Deprotection and Peptide Cleavage

This is the final step to release the synthesized peptide from the solid support and remove the side-chain protecting group.

-

Cleavage Cocktail: A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) as a scavenger to prevent re-attachment of the trityl cation, and Water (H₂O) (e.g., 95:2.5:2.5 v/v/v).

-

Procedure:

-

Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry it.

-

Add the cleavage cocktail to the resin. The solution may turn yellow or orange due to the formation of the trityl cation.

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase HPLC.

-

Visualizing the Chemistry: Diagrams

To further elucidate the chemical processes involved, the following diagrams illustrate the key structures and reaction pathways.

Figure 1: Chemical structures of the core components of this compound.

Figure 2: Simplified signaling pathway of Fmoc group deprotection.

Figure 3: Logical relationship in the Trt group deprotection and scavenging process.

Conclusion

The judicious selection and application of orthogonal protecting groups are fundamental to the success of solid-phase peptide synthesis. This compound exemplifies this principle, with the base-labile Fmoc group enabling sequential peptide chain elongation and the acid-labile Trt group providing robust protection for the sensitive thiol side chain. A thorough understanding of their respective roles, deprotection mechanisms, and optimal reaction conditions, as outlined in this guide, is essential for researchers aiming to synthesize complex and high-purity peptides for a wide range of applications in science and medicine.

References

The Strategic Application of Fmoc-D-Pen(Trt)-OH in Advanced Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-D-Pen(Trt)-OH, a protected D-enantiomer of penicillamine (B1679230), is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique structural features—the bulky trityl-protected thiol side chain and the D-configuration—offer strategic advantages in the design and synthesis of peptides with enhanced stability, constrained conformations, and specific biological activities. This technical guide provides an in-depth exploration of the applications of this compound in peptide research, with a focus on its role in the development of therapeutic peptides and research tools. Detailed experimental protocols, quantitative data on synthesis efficiency, and visual representations of relevant biological pathways and experimental workflows are presented to aid researchers in leveraging this versatile amino acid derivative.

Introduction: The Significance of this compound in Peptide Synthesis

This compound is a derivative of D-penicillamine, an amino acid characterized by a β,β-dimethylcysteine structure. In peptide synthesis, it serves as a cornerstone for introducing conformational constraints and enhancing proteolytic resistance. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be readily removed under basic conditions, while the trityl (Trt) group offers acid-labile protection for the thiol side chain. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols.[1]

The incorporation of D-penicillamine into a peptide sequence imparts significant steric hindrance, which can rigidify the peptide backbone and influence the formation of disulfide bonds when paired with a cysteine or another penicillamine residue.[1] This is particularly valuable in the synthesis of cyclic peptides and those targeting receptors where a specific, constrained conformation is essential for high-affinity binding. Furthermore, the D-configuration of the amino acid enhances the peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life—a crucial attribute for therapeutic candidates.[2]

Core Applications in Peptide Research and Drug Discovery

The unique properties of this compound make it an invaluable tool in several areas of peptide research:

-

Constrained Peptides and Peptidomimetics: The steric bulk of the penicillamine side chain is exploited to create peptides with well-defined secondary structures. This is critical for mimicking the bioactive conformation of natural peptides and for developing peptidomimetics with improved pharmacological properties.

-

Synthesis of Bioactive Peptide Analogs: this compound is frequently used in the synthesis of analogs of neuropeptides, such as enkephalins and conotoxins.[3] These analogs often exhibit enhanced receptor selectivity and stability compared to their natural counterparts. For instance, its use in synthesizing δ-opioid receptor selective ligands has been reported.[3]

-

Disulfide-Rich Peptides: In the synthesis of peptides with multiple disulfide bonds, such as conotoxins, the strategic placement of penicillamine can help direct the correct disulfide pairing and stabilize the final folded structure.

-

Drug Development: Peptides incorporating D-penicillamine are being investigated as potential therapeutics for a range of conditions, including chronic pain and neurological disorders, due to their enhanced stability and target specificity.

Quantitative Data: Coupling Efficiency in Solid-Phase Peptide Synthesis

The steric hindrance of the trityl-protected penicillamine side chain can pose a challenge during the coupling step in SPPS. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize the formation of deletion sequences. The following table summarizes a comparative analysis of common coupling reagents for the incorporation of sterically hindered amino acids like this compound.

| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Reported Coupling Yield (%) | Advantages | Disadvantages |

| HATU | Aminium/Uronium Salt | 30 - 60 | > 99 | High reactivity, fast kinetics, suitable for sterically hindered residues. | Higher cost, potential for side reactions if not used correctly. |

| HBTU | Aminium/Uronium Salt | 60 - 120 | 98 - 99 | Effective and widely used, good balance of cost and performance. | Can cause guanidinylation of the N-terminal amine. |

| DIC/HOBt | Carbodiimide | 120 - 240 | 95 - 98 | Cost-effective, low risk of racemization. | Slower reaction rates compared to aminium/uronium salts. |

Note: Coupling yields are sequence-dependent and can be influenced by factors such as the resin, solvent, and the nature of the preceding amino acid.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound, using the synthesis of an α-conotoxin analog as a representative example.

Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Conotoxin Analog

This protocol outlines the manual synthesis of a hypothetical α-conotoxin analog with the sequence GCC-D-Pen -ACGRHYSC, where D-Pen is incorporated using this compound.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent: HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activation solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a double coupling may be performed to ensure completion.

-

Monitor the coupling completion using a Kaiser test.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification and Analysis

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

-

Purify the peptide using a preparative C18 reverse-phase HPLC column.

-

Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Analysis by Mass Spectrometry:

-

Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The expected mass should be calculated based on the peptide sequence.

Visualizing Workflows and Signaling Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.

Signaling Pathway: Opioid Receptor Activation

Peptides synthesized with this compound, such as enkephalin analogs, often target G-protein coupled receptors like the opioid receptors. The diagram below illustrates a simplified signaling cascade following the activation of an opioid receptor.

Signaling Pathway: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

Conotoxin analogs synthesized using this compound are potent modulators of nicotinic acetylcholine receptors, which are ligand-gated ion channels. The following diagram depicts the general mechanism of nAChR activation and downstream signaling.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of peptide chemists. Its strategic incorporation into peptide sequences allows for the synthesis of molecules with enhanced stability, defined conformations, and potent biological activities. By understanding the principles of its application and optimizing experimental protocols, researchers can effectively leverage this compound to advance the frontiers of peptide research and accelerate the development of novel peptide-based therapeutics. This guide provides a foundational framework for the successful application of this unique amino acid derivative in the laboratory.

References

- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Fmoc-D-Pen(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pen(Trt)-OH is a protected amino acid derivative crucial in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique structure, incorporating the D-enantiomer of penicillamine (B1679230), offers significant advantages in drug discovery and development. The presence of the β,β-dimethyl groups provides steric hindrance, which can enforce specific peptide conformations and enhance metabolic stability by shielding the peptide backbone from enzymatic degradation. This guide provides a comprehensive overview of the synthesis of this compound, its application in SPPS, and its role in creating peptides with improved therapeutic properties.

This compound is widely utilized for synthesizing peptides with specific functionalities, including analogs of cyclic lanthionine (B1674491) enkephalin, which are selective ligands for the δ-opioid receptor.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the trityl (Trt) group on the thiol are key to its utility in the orthogonal Fmoc/tBu synthesis strategy.[2]

Synthesis of this compound

The synthesis of this compound is a sequential process involving the protection of the amino and thiol groups of D-penicillamine.

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the two key steps in the synthesis of this compound.

Step 1: Amino Group Protection

-

Dissolve D-penicillamine in an aqueous solution of sodium carbonate, adjusting the pH to between 8 and 9.

-

Add Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) to the solution.

-

Stir the reaction mixture until the formation of Fmoc-D-Pen-OH is complete, which can be monitored by thin-layer chromatography (TLC).

-

Acidify the solution to precipitate the product.

-

Filter, wash with water, and dry the resulting Fmoc-D-Pen-OH.

Step 2: Thiol Group Protection

-

Suspend Fmoc-D-Pen-OH in dichloromethane (B109758) (DCM).

-

Add triethylamine (B128534) (TEA) to the suspension.

-

Add Trt-Cl (trityl chloride) to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by chromatography to obtain this compound.[2]

Quantitative Data for Synthesis

| Method | Yield (%) | Purity (%) | Time (h) |

| Stepwise Protection | 85 | 98 | 12 |

| Industrial Batch | 90 | 98 | 72 |

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Fmoc-based SPPS for creating peptides with unique structural and functional properties. The Fmoc group protects the N-terminus during coupling, while the Trt group protects the thiol side chain from unwanted side reactions.

General SPPS Workflow

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support.

Materials:

-

Fmoc-protected amino acids, including this compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (or another Fmoc-amino acid) by dissolving it with HATU and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, perform a final Fmoc deprotection.

-

Wash the resin with DMF and then DCM, and dry it.

-

Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

-

Quantitative Data for SPPS Integration

| Method | Yield (%) | Purity (%) | Time (h) |

| SPPS Integration | 78 | 95 | 24 |

Applications in Drug Development

The incorporation of D-penicillamine into peptides offers several advantages for drug development:

-

Enhanced Stability: The D-configuration and the gem-dimethyl groups of the penicillamine residue increase resistance to enzymatic degradation, leading to a longer in vivo half-life.

-

Conformational Rigidity: The steric bulk of the penicillamine residue restricts the flexibility of disulfide bonds, leading to more rigid and defined peptide conformations. This can result in higher receptor affinity and selectivity. For instance, Pen(Trt)-containing cyclic peptides have shown a 5-fold higher affinity for the δ-opioid receptor compared to their linear cysteine analogs.

-

Cyclization Strategies: While the Trt protecting group necessitates solution-phase oxidation for cyclization after cleavage from the resin, it is a well-established method for forming disulfide bridges.

Conclusion

This compound is a valuable and versatile building block in peptide synthesis. Its synthesis is straightforward, and its incorporation into peptides via SPPS is well-established. The resulting penicillamine-containing peptides exhibit enhanced stability and conformational rigidity, making them attractive candidates for therapeutic development. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Fmoc-D-Pen(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of Fmoc-D-Pen(Trt)-OH, a crucial building block in peptide synthesis. Adherence to these guidelines is essential to ensure laboratory safety, experimental integrity, and the well-being of researchers.

Chemical and Physical Properties

This compound, with the CAS number 201532-01-6, is a protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a trityl (Trt) group protecting the thiol side chain of D-penicillamine.[1] This dual-protection scheme allows for the selective and sequential formation of peptide bonds and disulfide bridges in complex peptide structures.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₅NO₄S | [1][2] |

| Molecular Weight | 613.76 g/mol | [2] |

| Melting Point | ~418.8°C | |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | 2-8°C or <-15°C |

Note: The reported melting point appears high and may represent a decomposition temperature.

Safety and Handling

2.1 Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

-

Body Protection: A laboratory coat.

-

Respiratory Protection: In cases where dust may be generated, a NIOSH-approved N95 dust mask is recommended.

2.2 General Handling Precautions

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage Procedures

Proper storage of this compound is critical to maintain its stability and reactivity.

-

Temperature: Store in a refrigerator at 2-8°C or in a freezer at temperatures below -15°C. Refer to the manufacturer's recommendation for the specific product lot.

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

-

Location: Store in a dry, well-ventilated area away from incompatible materials.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent in Fmoc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for its incorporation into a peptide chain.

4.1 Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent (e.g., HCTU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA, Collidine)

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

4.2 Experimental Workflow

The following diagram illustrates the general workflow for the incorporation of this compound in SPPS.

Caption: General workflow for this compound incorporation in SPPS.

4.3 Detailed Protocol Steps

-

Resin Swelling: Swell the resin in a suitable solvent such as DMF or DCM for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Dissolve this compound (typically 2-5 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

In a separate vessel, activate the amino acid by adding the coupling reagent (e.g., HCTU, HBTU) and a base (e.g., DIEA, collidine).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Trt Deprotection: After the synthesis is complete, the peptide is cleaved from the resin, and the Trt side-chain protecting group is removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Disposal

All waste containing this compound, including empty containers and contaminated materials, should be treated as hazardous chemical waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container for hazardous waste.

-

Liquid Waste: Collect solvent waste in appropriate, labeled hazardous waste containers.

-

Disposal Route: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash.

The following decision tree provides a logical guide for the disposal of this compound and related materials.

Caption: Decision tree for the disposal of this compound waste.

By following these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors while minimizing risks to themselves and the environment.

References

Methodological & Application

Application Notes and Protocols: Fmoc-D-Pen(Trt)-OH in the Synthesis of δ-Opioid Receptor Selective Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fmoc-D-Pen(Trt)-OH is a crucial amino acid derivative for the synthesis of potent and selective ligands targeting the δ-opioid receptor (DOR)[1][2]. The δ-opioid receptor is a G-protein coupled receptor (GPCR) involved in pain modulation, mood regulation, and other physiological processes[3][4]. Ligands selective for the DOR are promising therapeutic candidates for treating chronic pain and depression with potentially fewer side effects than conventional μ-opioid receptor agonists like morphine[3].

The unique structural features of this compound, particularly the D-penicillamine (Pen) residue, are instrumental in achieving high selectivity and metabolic stability in synthetic peptides. The β,β-dimethyl groups on the penicillamine (B1679230) backbone introduce steric hindrance, which rigidifies the peptide's conformation when cyclized via a disulfide bond. This conformational constraint is a key factor for enhancing binding affinity and selectivity for the δ-opioid receptor. This document provides detailed protocols for the application of this compound in solid-phase peptide synthesis (SPPS) and subsequent in vitro evaluation of the synthesized ligands.

Properties of this compound

This compound is a protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. Its key components are:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino function, typically removed using a piperidine (B6355638) solution.

-

D-Penicillamine (Pen): A cysteine analog with two methyl groups on the β-carbon. This modification increases steric bulk, restricts disulfide bond flexibility, and enhances resistance to enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of the resulting peptide.

-

Trityl (Trt) group: An acid-labile protecting group for the thiol (-SH) side chain. It is stable during the Fmoc deprotection steps and is removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic δ-Opioid Ligand

This protocol describes the synthesis of a generic cyclic pentapeptide analog of DPDPE (Tyr-c[D-Pen-Gly-Phe-D-Pen]-OH), a classic δ-opioid selective agonist, using this compound.

Materials:

-

Fmoc-Rink Amide resin or pre-loaded Wang resin

-

Fmoc-amino acids (including this compound)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Oxidation Solution: Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution or air oxidation in a basic buffer.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

-

Characterization: Mass spectrometer (e.g., ESI-MS).

Protocol Steps:

-

Resin Preparation:

-

Place the appropriate amount of resin in a SPPS reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and react for 20 minutes to remove the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 60-90 minutes. For this compound, a double coupling may be beneficial to ensure complete reaction due to its steric bulk.

-

Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).

-

Drain the coupling solution and wash the resin with DMF and DCM.

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the linear peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Cyclization (Disulfide Bond Formation):

-

Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5).

-

Stir the solution vigorously, open to the atmosphere, for 12-24 hours to allow for air oxidation and formation of the disulfide bridge. Alternatively, for faster cyclization, add a dilute solution of K₃[Fe(CN)₆] dropwise until a faint yellow color persists.

-

Quench the reaction by acidifying the solution with acetic acid.

-

-

Purification and Characterization:

-

Purify the cyclic peptide using preparative RP-HPLC.

-

Lyophilize the pure fractions.

-

Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

-

In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of the synthesized ligand for the δ-opioid receptor via competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing human δ-opioid receptors (e.g., from CHO-DOR cells).

-

Radiolabeled DOR ligand: [³H]DPDPE or [³H]naltrindole.

-

Synthesized peptide ligand.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

Protocol Steps:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (e.g., ~1 nM [³H]DPDPE), and varying concentrations of the unlabeled synthesized peptide.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive DOR ligand like naloxone).

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes.

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer.

-

-

Quantification:

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor (synthesized peptide) concentration.

-

Calculate the IC₅₀ (concentration of ligand that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the agonist-induced activation of G-proteins, providing data on the ligand's efficacy (Eₘₐₓ) and potency (EC₅₀).

Materials:

-

Cell membranes expressing DOR.

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Synthesized peptide ligand.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Protocol Steps:

-

Assay Setup:

-

Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add assay buffer, the GDP-treated membranes, [³⁵S]GTPγS, and varying concentrations of the synthesized peptide.

-

Include controls for basal binding (no agonist) and maximal stimulation (a known full DOR agonist like DPDPE).

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer.

-

-

Quantification and Analysis:

-

Measure the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the stimulated binding (as a percentage over basal) against the logarithm of the ligand concentration.

-

Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to a standard full agonist) using non-linear regression.

-

Data Presentation

Quantitative Data Summary

The incorporation of this compound is critical for developing ligands with high affinity and selectivity for the δ-opioid receptor. Below are representative data for well-characterized ligands.

Table 1: Binding Affinity and Selectivity of δ-Opioid Receptor Ligands

| Ligand | DOR Kᵢ (nM) | MOR Kᵢ (nM) | Selectivity Ratio (MOR Kᵢ / DOR Kᵢ) |

|---|---|---|---|

| DPDPE | 4.5 ± 0.6 | > 10,000 | > 2200 |

| Deltorphin II | ~0.3 | ~300 | ~1000 |

| SNC80 | 9.8 ± 0.7 | > 1000 | > 100 |

| Naltrindole (Antagonist) | 0.79 ± 0.16 | ~20 | ~25 |

Table 2: Functional Activity of δ-Opioid Receptor Agonists ([³⁵S]GTPγS Assay)

| Ligand | EC₅₀ (nM) | Eₘₐₓ (% of DPDPE) | Receptor |

|---|---|---|---|

| DPDPE | ~10-50 | 100% (Standard) | DOR |

| Deltorphin II | ~1-10 | ~100% | DOR |

| SNC80 | ~20-100 | ~100% | DOR |

Visualizations

Diagrams of Workflows and Pathways

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 201532-01-6 [amp.chemicalbook.com]

- 3. Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance | Journal of Neuroscience [jneurosci.org]

- 4. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

Application Notes and Protocols for Fmoc-D-Pen(Trt)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Pen(Trt)-OH is a critical building block in the synthesis of therapeutic peptides and peptidomimetics. As a derivative of D-penicillamine, it introduces a β,β-dimethyl cysteine analog into the peptide backbone. This modification imparts significant steric hindrance, which can be advantageous for creating peptides with constrained conformations and enhanced stability against enzymatic degradation. The trityl (Trt) group provides robust protection for the thiol side chain, preventing unwanted side reactions during synthesis.

However, the inherent steric bulk of the penicillamine (B1679230) residue and its trityl protecting group presents a significant challenge during the amide bond formation step in Solid-Phase Peptide Synthesis (SPPS). Incomplete or slow coupling reactions can lead to the formation of deletion sequences and other impurities, compromising the yield and purity of the final peptide. Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to ensure high coupling efficiency.

These application notes provide a comparative overview of commonly used coupling reagents for the incorporation of this compound, detailed experimental protocols, and a workflow for a standard coupling cycle.

Data Presentation: Comparative Coupling Efficiency of this compound with Various Reagents

The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the reactivity of the coupling reagent. While exact coupling efficiencies can be sequence-dependent, the following table summarizes representative data for the coupling of this compound with various classes of coupling reagents under standard SPPS conditions. This data is compiled from general knowledge of SPPS and performance with other sterically hindered residues, and it is intended for comparative purposes.

| Coupling Reagent | Reagent Type | Representative Coupling Time (min) | Representative Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |

| HATU | Aminium/Uronium Salt | 20 - 60 | > 99% | Highly reactive, excellent for hindered couplings, low racemization risk.[1] | Higher cost, potential for guanidinylation if used in excess. |

| HBTU | Aminium/Uronium Salt | 30 - 90 | 98 - 99% | Fast and efficient, widely used in automated synthesis. | Potential for guanidinylation if used in excess, less reactive than HATU. |

| PyBOP | Phosphonium Salt | 30 - 120 | 98 - 99% | Efficient, no risk of guanidinylation side reactions. | Byproducts can be challenging to remove in solution-phase synthesis. |

| DIC/HOBt | Carbodiimide | 60 - 240 | 95 - 98% | Cost-effective, low risk of guanidinylation. | Slower reaction rates, potential for N-acylurea formation and racemization. |

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using representative reagents. These protocols are based on a 0.1 mmol synthesis scale and may require optimization for specific peptide sequences and automated synthesizers.

General Preparatory Steps (Prior to each coupling protocol):

-

Resin Swelling: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test (or other qualitative test) to confirm the presence of free primary amines. A positive result (e.g., blue beads for the Kaiser test) indicates successful deprotection.

-

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

-

This compound (3-5 equivalents)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes. Using collidine as a base is recommended to minimize racemization.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Incubation: Agitate the reaction mixture at room temperature for 20-60 minutes.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (e.g., yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated ("double coupling").

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and then Dichloromethane (DCM) (3 times).

Protocol 2: Coupling using HBTU

A widely used and effective protocol for many applications.

Materials:

-

This compound (3-5 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

-

DIPEA or 2,4,6-Collidine (6-10 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Incubation: Agitate the reaction mixture at room temperature for 30-90 minutes.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, extend the reaction time or perform a double coupling.

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 3: Coupling using PyBOP

This protocol is advantageous as it avoids the potential for guanidinylation.

Materials:

-

This compound (3-5 equivalents)

-

PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) (3-5 equivalents)

-

DIPEA or N-methylmorpholine (NMM) (6-10 equivalents)

-

DMF (peptide synthesis grade)

Procedure:

-

Amino Acid Activation: In a separate vial, dissolve this compound and PyBOP in DMF. Add DIPEA or NMM to the solution.

-